3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine

DHP calcium antagonist sinus bradycardia reflex tachycardia

3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine (MDL 72567; CAS 94985-29-2) is a 1,4-dihydropyridine (DHP) calcium antagonist originally developed by Merrell Dow (later Aventis) as an anti-ischaemic agent. It bears a distinctive 2-furoyl substituent at the C5 position of the DHP ring, in place of the second ester group found in prototypical DHPs such as nifedipine, and a 2-nitrophenyl group at C4.

Molecular Formula C20H18N2O6
Molecular Weight 382.4 g/mol
CAS No. 94985-29-2
Cat. No. B1200702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine
CAS94985-29-2
Synonyms3-(2-furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine
MDL 72567
MDL-72567
Molecular FormulaC20H18N2O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CO3
InChIInChI=1S/C20H18N2O6/c1-11-16(19(23)15-9-6-10-28-15)18(17(12(2)21-11)20(24)27-3)13-7-4-5-8-14(13)22(25)26/h4-10,18,21H,1-3H3
InChIKeySYZMOVBYGJLHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDL 72567 (CAS 94985-29-2): A Structurally Differentiated Dihydropyridine Calcium Antagonist for Cardiovascular Research Procurement


3-(2-Furoyl)-5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine (MDL 72567; CAS 94985-29-2) is a 1,4-dihydropyridine (DHP) calcium antagonist originally developed by Merrell Dow (later Aventis) as an anti-ischaemic agent [1]. It bears a distinctive 2-furoyl substituent at the C5 position of the DHP ring, in place of the second ester group found in prototypical DHPs such as nifedipine, and a 2-nitrophenyl group at C4. This substitution pattern confers a pharmacological profile characterized by potent L-type calcium channel blockade (pA2 8.8 against Ca²⁺-induced contractions in guinea-pig taenia coli; Ki 3.99 nM at the [³H]nitrendipine binding site in rat cortical membranes) that is accompanied by direct sinus bradycardia and negligible negative inotropic effects—a constellation of properties that distinguishes it mechanistically and functionally from other DHP calcium antagonists [1][2].

Why Generic 1,4-Dihydropyridine Calcium Antagonists Cannot Substitute for MDL 72567 (CAS 94985-29-2) in Mechanistic or Disease-Model Research


Substituting a conventional DHP such as nifedipine, nicardipine, or PY 108-068 for MDL 72567 is not scientifically valid because MDL 72567 possesses a unique structural feature—the C5 2-furoyl group—that fundamentally alters its cardiovascular pharmacodynamic profile relative to the DHP class. Unlike nifedipine, nicardipine, and PY 108-068, which lower blood pressure without affecting heart rate or provoke reflex tachycardia, MDL 72567 produces direct sinus bradycardia that partially offsets the reflex tachycardia normally triggered by vasodilation [1]. Furthermore, at hypotensive doses that are equi-effective with nifedipine in lowering blood pressure, MDL 72567 increases cardiac contractility, whereas nifedipine causes profound myocardial depression at higher doses [1][2]. These divergent pharmacological responses are not merely quantitative variations in potency; they represent qualitative differences in cardiac vs. vascular tissue selectivity that arise from the compound’s specific substitution pattern. Consequently, experiments employing a generic DHP calcium antagonist as a surrogate for MDL 72567 would yield confounded or misleading results in models where heart rate, myocardial contractility, or the balance between vasodilation and reflex sympathetic activation are critical endpoints.

Quantitative Head-to-Head Evidence: MDL 72567 (CAS 94985-29-2) vs. Nifedipine and Other DHP Calcium Antagonists


Direct Sinus Bradycardia with Hypotension vs. No Heart Rate Change for Nifedipine, Nicardipine, and PY 108-068 in Pithed Rat Preparations

In pithed rat preparations infused with angiotensin II to elevate blood pressure, MDL 72567 (3 nmol/kg–3 µmol/kg i.v.) produced hypotension that was accompanied by bradycardia. In contrast, nifedipine, PY 108-068, and nicardipine all lowered blood pressure without affecting heart rate under identical experimental conditions [1]. This demonstrates that MDL 72567 possesses an intrinsic negative chronotropic property—direct sinus bradycardia—that is absent in three structurally distinct comparator DHPs tested within the same study, representing a qualitative pharmacological differentiation rather than a mere potency shift.

DHP calcium antagonist sinus bradycardia reflex tachycardia pithed rat model cardiovascular pharmacology

Reduced Reflex Tachycardia for Equivalent Blood Pressure Reduction: MDL 72567 vs. Nifedipine in Anesthetized Beagles and Conscious Renal Hypertensive Dogs

When directly compared with nifedipine, MDL 72567 caused significantly less reflex tachycardia for a given magnitude of blood pressure fall. This was demonstrated in two independent in vivo models: anesthetized beagles and conscious renal hypertensive dogs [1]. The difference was not attributable to reduced vasodilator efficacy, as the two compounds produced equivalent vasodilator effects. The reduced reflex tachycardia is attributable to MDL 72567's direct sinus node slowing, which partially counteracts the baroreflex-mediated sympathetic activation that nifedipine triggers unopposed.

reflex tachycardia blood pressure beagle dog model renal hypertension DHP calcium antagonist comparison

Increased Cardiac Contractility vs. Nifedipine-Induced Myocardial Depression at Hypotensive Doses in Anesthetized Dogs

In anesthetized dogs, MDL 72567 increased cardiac contractility at all hypotensive doses tested across the range 30–3,000 nmol/kg i.v. In sharp contrast, nifedipine caused profound myocardial depression at higher doses (1,000–3,000 nmol/kg i.v.), even though the two compounds had equivalent vasodilator effects [1]. This represents a divergence in therapeutic index: MDL 72567 maintains or enhances contractility throughout its hypotensive dose range, while nifedipine exhibits a dose-limiting negative inotropic effect that could confound experiments requiring sustained vasodilation without cardiac compromise.

cardiac contractility negative inotropy myocardial depression anesthetized dog model DHP calcium antagonist safety margin

Greater Atrial Rate Slowing for a Given Negative Inotropic Effect: MDL 72567 vs. Nifedipine in Spontaneously Beating Rat Atria

In spontaneously beating rat atria preparations, MDL 72567 slowed atrial rate to a greater extent than did nifedipine when the comparison was normalized for a given negative inotropic effect [1]. This indicates that MDL 72567 exhibits a greater functional separation between chronotropic and inotropic actions in atrial tissue: it achieves more pronounced rate slowing before producing equivalent depression of contractile force. For nifedipine, the negative chronotropic and inotropic effects are more closely coupled, meaning that heart rate reduction is accompanied by a proportionally greater loss of contractility.

atrial chronotropy negative inotropy isolated rat atria DHP tissue selectivity chronotropic-inotropic dissociation

MDL 72567 Increases Myocardial Contractility While Nifedipine Causes Negative Inotropy and PQ Prolongation in Conscious Sham-Operated Rats

In conscious sham-operated rats, MDL 72567 (0.1–2 mg/kg i.v.) and nifedipine produced equivalent falls in blood pressure. However, nifedipine caused a much greater reflex tachycardia accompanied by a negative inotropic effect; at the highest dose tested (2 mg/kg i.v.), nifedipine additionally prolonged the PQ interval, indicating impaired atrioventricular conduction. By contrast, MDL 72567 induced an increase in myocardial contractility across the same dose range [1]. When baroreceptor reflexes were eliminated by sinoaortic denervation (SA-denervated rats), nifedipine did not change heart rate, whereas MDL 72567 caused bradycardia, confirming that the bradycardic effect of MDL 72567 is direct and not baroreflex-mediated [1].

myocardial contractility PQ interval conscious rat model sinoaortic denervation cardiac conduction

High-Value Research Application Scenarios for MDL 72567 (CAS 94985-29-2) Based on Quantitative Differentiation Evidence


Experimental Models of Angina Pectoris Requiring Vasodilation Without Reflex Tachycardia or Myocardial Depression

In conscious and anesthetized animal models of angina pectoris where coronary vasodilation must be achieved without the confounding effects of reflex tachycardia and negative inotropy, MDL 72567 provides a unique pharmacological tool. The direct head-to-head evidence shows that MDL 72567 produces equivalent vasodilation to nifedipine but with significantly less reflex tachycardia (anesthetized beagles and conscious renal hypertensive dogs) and increased—rather than decreased—cardiac contractility across the full hypotensive dose range (30–3,000 nmol/kg i.v.) [1]. These properties align with the original therapeutic hypothesis that MDL 72567 could be useful in angina pectoris, where myocardial oxygen demand must be controlled [1]. Researchers studying anti-anginal mechanisms or evaluating adjunctive therapies can use MDL 72567 as a comparator that does not introduce the confounding negative inotropy and reflex sympathetic activation inherent to nifedipine.

Congestive Heart Failure Models Requiring Afterload Reduction with Preserved or Enhanced Contractility

The finding that MDL 72567 increases cardiac contractility at all hypotensive doses, whereas nifedipine causes profound myocardial depression at higher doses (1,000–3,000 nmol/kg i.v.) [1], makes MDL 72567 a mechanistically appropriate calcium antagonist for studies in congestive heart failure models. In such models, afterload reduction is beneficial, but negative inotropic agents are contraindicated. MDL 72567 uniquely combines vasodilation with a positive inotropic effect, a profile that nifedipine, nicardipine, and PY 108-068 do not share, as they either depress contractility or are neutral [1]. The conscious SA-denervated rat study independently confirms that MDL 72567 increases contractility while nifedipine decreases it at equi-hypotensive doses (0.1–2 mg/kg i.v.) [2]. This scenario is directly supported by the authors' explicit conclusion that MDL 72567 may be useful in congestive heart failure [1].

Sinoatrial Node and Cardiac Chronotropy Research Requiring Direct Negative Chronotropic Agents Without Beta-Adrenoceptor Blockade

MDL 72567 is the only DHP in its comparator set that produces direct sinus bradycardia independent of baroreflex mechanisms. In pithed rats, MDL 72567 lowered blood pressure with concomitant bradycardia, whereas nifedipine, nicardipine, and PY 108-068 were devoid of heart rate effects [1]. In SA-denervated rats, where baroreflex input is eliminated, MDL 72567 still caused bradycardia, while nifedipine did not alter heart rate [2]. This establishes MDL 72567 as a direct negative chronotropic agent acting via L-type calcium channel blockade at the sinus node, distinct from beta-blockers or ivabradine-like HCN channel inhibitors. Researchers investigating sinoatrial node automaticity, calcium channel subtype contributions to pacemaking, or drug-induced bradycardia mechanisms can employ MDL 72567 as a selective pharmacological probe that avoids the confounding inotropic depression of nifedipine and the off-target effects of autonomic blockers.

Analytical Method Development and Bioanalytical Validation Using a Light-Sensitive DHP with Established HPLC-ECD Methodology

A validated reversed-phase HPLC method with electrochemical detection (HPLC-ECD) has been specifically developed and published for the simultaneous quantitative analysis of MDL 72567 and nifedipine in plasma [3]. The method achieves detection limits of 1–2 ng/mL, with linear calibration curves showing correlation coefficients of 0.9992 for MDL 72567 (1–100 ng) and 0.997 for nifedipine (1–50 ng), and within-run and day-to-day coefficients of variation of 3.9% and 6.0%, respectively, at 50 ng/mL [3]. The electrochemical detection specificity precludes interference from oxidized metabolites, and the method includes an internal standard of similar light sensitivity to correct for photodegradation—a critical consideration given the well-known photolability of 1,4-dihydropyridines bearing a 2-nitrophenyl substituent [3]. For laboratories developing or validating bioanalytical methods for DHP calcium antagonists, MDL 72567 offers a rare combination: a well-characterized reference standard with a fully documented, peer-reviewed HPLC-ECD method that addresses photodegradation and metabolite interference.

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